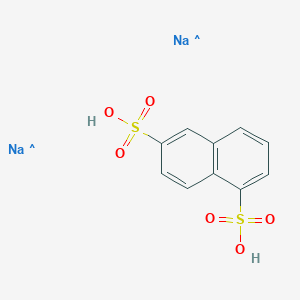
CID 57368951
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthalenedisulfonic Acid Disodium Salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is highly soluble in water . This compound is widely used in various industrial applications, particularly in the production of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Naphthalenedisulfonic Acid Disodium Salt typically involves the sulfonation of naphthalene. The process includes the following steps :
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 6 positions.
Neutralization: The resulting 1,6-naphthalenedisulfonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves the following steps :
Mixing: 1,6-Naphthalenedisulfonic acid and water are mixed in a reactor.
Heating: The mixture is heated to 40-60°C to dissolve the acid.
pH Adjustment: The pH is adjusted to 2-4 using a 30% sodium hydroxide solution.
Crystallization: The solution is cooled to 30-40°C to induce crystallization.
Filtration: The crystallized product is filtered and further purified.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can occur with reagents like chlorosulfonic acid.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields naphthalenediols.
Substitution: Forms various sulfonated derivatives.
Applications De Recherche Scientifique
1,6-Naphthalenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research :
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential antitumor activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.
Mécanisme D'action
The mechanism of action of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves its interaction with various molecular targets . It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,6-Naphthalenedisulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propriétés
Formule moléculaire |
C10H8Na2O6S2 |
|---|---|
Poids moléculaire |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clé InChI |
HKZOFWPBWQFQJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
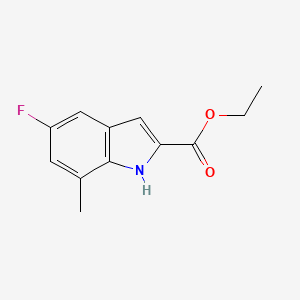
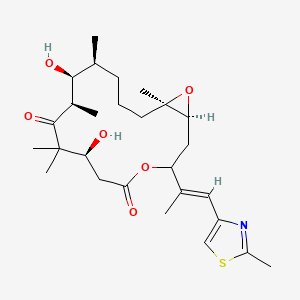
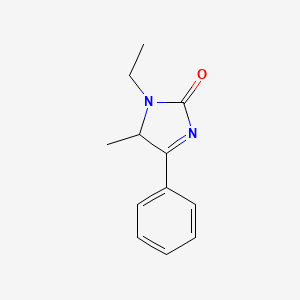

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
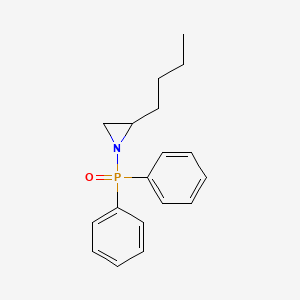
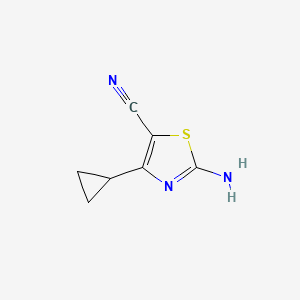
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
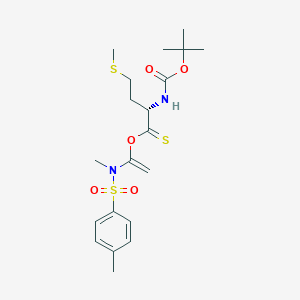
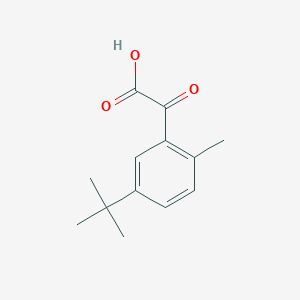
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)

